molecular formula C15H10F3N3O3 B395611 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 310451-80-0

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B395611
CAS No.: 310451-80-0
M. Wt: 337.25g/mol
InChI Key: ZIZDJEVOZFFKAS-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a pyrazolopyrimidine derivative characterized by a trifluoromethyl group at position 7, a 4-methoxyphenyl substituent at position 5, and a carboxylic acid moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid at C(2) improves solubility and facilitates interactions with biological targets .

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c1-24-9-4-2-8(3-5-9)10-6-12(15(16,17)18)21-13(19-10)7-11(20-21)14(22)23/h2-7H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZDJEVOZFFKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131060
Record name 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310451-80-0
Record name 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310451-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and enzymatic inhibitory properties.

Structure and Properties

The molecular formula of this compound is C17H14F3N3O3C_{17}H_{14}F_3N_3O_3 with a molecular weight of 365.31 g/mol. The presence of the trifluoromethyl group and the methoxyphenyl moiety enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HeLa cells. It was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The mechanism involves interaction with the colchicine binding site on tubulin, indicating potential as a chemotherapeutic agent.

Compound Cell Line IC50 (µM) Mechanism
5-(4-Methoxyphenyl)-7-(trifluoromethyl) derivativeHeLa0.08 - 12.07Tubulin polymerization inhibition

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. In vitro studies have shown that it can significantly reduce LPS-induced TNF-alpha release in blood samples . This suggests that it may be beneficial in treating inflammatory diseases.

Activity Assay Type Inhibition (%)
TNF-alpha ReleaseLPS-stimulated assay97.7% at 10 mM

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with inhibition of various kinases involved in cancer and inflammation pathways. For example, compounds from this class have been shown to inhibit p38 MAPK and other signaling pathways critical for cancer progression and inflammatory responses .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the anticancer effects of several pyrazolo[1,5-a]pyrimidine derivatives, including those similar to 5-(4-Methoxyphenyl)-7-(trifluoromethyl). The results indicated significant cytotoxicity against multiple cancer cell lines with a focus on their ability to induce apoptosis through modulation of Bcl-2 and Bax expression levels .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory potential of these compounds, revealing that they effectively inhibited intracellular phosphorylation events linked to inflammatory responses. This was corroborated by Western blot analyses showing reduced phosphorylation of HSP27 upon treatment with these compounds .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, as effective anticancer agents. For instance:

  • A study indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited potent activity against cancer cell lines by inhibiting tumor growth and inducing apoptosis. The compound was found to effectively inhibit cell migration and suppress cell cycle progression at low concentrations .
  • Another investigation focused on the synthesis of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine, which demonstrated significant inhibition of PI3Kδ, a key target in cancer therapy. This suggests that modifications to the pyrazolo structure can enhance anticancer efficacy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidines are known to interact with various signaling pathways involved in inflammation. Research indicates that these compounds can modulate inflammatory responses and may serve as therapeutic agents in conditions like rheumatoid arthritis and other inflammatory diseases.

Enzyme Inhibition

One of the notable applications of this compound is its role as an enzyme inhibitor:

  • It has been identified as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical targets in cancer treatment . The compound's ability to inhibit these pathways suggests its potential use in combination therapies for more effective cancer treatment.

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated inhibition of tumor growth and apoptosis induction in MCF-7 models.
PI3Kδ InhibitionIdentified as a potent PI3Kδ inhibitor with an IC50 value of 18 nM.
Optical ApplicationsUtilized as a lipid droplet biomarker in cancer cell studies.

Comparison with Similar Compounds

Table 1: Substituent Patterns and Key Properties

Compound Name Position 5 Substituent Position 7 Substituent Position 2 Functional Group Notable Properties
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 4-Methoxyphenyl Trifluoromethyl Carboxylic acid Enhanced solubility; potential kinase inhibition
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Phenyl Trifluoromethyl Carboxylic acid Lower polarity than methoxy analog; comparable activity
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 4-Methylphenyl Trifluoromethyl Carboxylic acid Increased lipophilicity (logP ~3.5); commercial availability
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one 3,5-Bis(trifluoromethyl)phenyl None (7-position as ketone) Chlorophenyl Improved target binding due to electron-withdrawing groups; solid-state stability
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Phenyl Trifluoromethyl Methyl ester Ester prodrug form; higher membrane permeability

Key Observations:

Trifluoromethyl Group : Common at position 7 across analogs for metabolic stability and enhanced binding via hydrophobic interactions .

Position 5 Substituents: 4-Methoxyphenyl: Balances electron-donating effects (methoxy) with aromatic bulk, improving solubility .

Position 2 Functional Groups :

  • Carboxylic Acid : Enhances solubility and enables hydrogen bonding with targets .
  • Ester/Amide Derivatives : Serve as prodrugs or modulate pharmacokinetics .

Commercial and Research Status

  • The main compound is listed as discontinued by suppliers , whereas methylphenyl and phenyl analogs remain available .
  • Derivatives with morpholine or piperazine substituents (e.g., compound 10 ) are under active investigation for PI3Kδ inhibition, highlighting the therapeutic relevance of this scaffold.

Preparation Methods

Mechanistic Insights

The reaction proceeds via enamine formation, where the amino group of the pyrazole attacks the β-keto carbonyl of the 1,3-diketone. Acid catalysis facilitates cyclodehydration, forming the pyrimidine ring. The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity at the reaction site, accelerating ring closure.

Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC)

A breakthrough in pyrazolo[1,5-a]pyrimidine synthesis involves palladium-catalyzed CDC reactions. As reported in ACS Omega (2019), N-amino-2-iminopyridines react with ethyl acetoacetate in ethanol containing acetic acid under oxygen to form pyrazolo[1,5-a]pyridines. For the target compound, substituting the acetoacetate with 4-methoxyphenyl-substituted 1,3-diketones and optimizing catalyst loading (10 mol% Pd(OAc)₂) could achieve yields up to 94% .

Optimization of Reaction Conditions

Key parameters influencing CDC efficiency include:

ParameterOptimal ValueYield Impact
CatalystPd(OAc)₂+40%
SolventEthanol+25%
Oxidizing AtmosphereO₂ (1 atm)+20%
Acid AdditiveAcetic Acid+30%

The oxygen atmosphere promotes oxidative dehydrogenation, critical for aromatization. Acetic acid enhances proton mobility, stabilizing intermediates during cyclization.

Multi-Step Synthesis via Intermediate Esters

A patent (CN103896951A) outlines a three-step route adaptable to the target compound:

  • Intermediate Formation : Reacting 3,3-dialkoxypropionates with formate esters in the presence of alkali (e.g., NaH) generates β-ketoester intermediates.

  • Cyclization : Treating the intermediate with 3-methyl-5-aminopyrazole in toluene/acetic acid (0–45°C, 12–48 hours) yields pyrazolo[1,5-a]pyrimidine esters.

  • Hydrolysis : Saponification using NaOH in methanol/water (0–35°C, 2–4 hours) produces the carboxylic acid.

Substrate Adaptability

Replacing the methyl group in 3-methyl-5-aminopyrazole with a 4-methoxyphenyl moiety and using trifluoromethyl-substituted dialkoxypropionates could tailor this method for the target compound. Reported yields for analogous structures exceed 70% .

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
CyclocondensationRapid (microwave-assisted)Unreported yieldsN/A
CDCHigh yields, scalableRequires Pd catalysts74–94%
Multi-Step SynthesisVersatile, no transition metalsLengthy reaction times70–98%

The CDC method offers the highest efficiency but necessitates costly palladium catalysts. In contrast, the multi-step approach avoids metals but requires meticulous control over reaction conditions .

Q & A

Q. Example Reaction Conditions and Yields

PrecursorSolventTemperature (°C)Time (h)Yield (%)Reference
4-Aminopyrazole derivativesPyridine120570
Benzyl chloride derivativesAcetonitrileRT to 802449–68

How can researchers resolve contradictions between experimental spectroscopic data (e.g., NMR, IR) and theoretical predictions during characterization?

Advanced
Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

  • Multi-technique validation : Cross-verify 1^1H/13^13C NMR, IR, and mass spectrometry data with literature values for analogous pyrazolo[1,5-a]pyrimidines .
  • X-ray crystallography : Resolve structural ambiguities (e.g., bond angles, substituent orientation) by comparing experimental crystal data (e.g., monoclinic P21/cP2_1/c symmetry, β = 99.46°) with computational models .
  • Dynamic NMR experiments : Detect tautomeric equilibria or conformational flexibility in solution .

What crystallographic techniques are critical for determining the molecular structure of this compound, and how do structural features correlate with biological activity?

Q. Advanced

  • Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.003 Å), torsion angles, and packing interactions. For example, the trifluoromethyl group adopts a planar conformation, enhancing hydrophobic interactions with enzyme active sites .
  • Crystal system analysis : Monoclinic systems (e.g., a=9.0826a = 9.0826 Å, b=9.0606b = 9.0606 Å) reveal intermolecular hydrogen bonds stabilizing the lattice, which may influence solubility .
  • Biological correlation : The 4-methoxyphenyl group enhances π-π stacking with kinase targets, while the trifluoromethyl group improves metabolic stability .

What strategies optimize the regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis to avoid by-products?

Q. Advanced

  • Directed metalation : Use of lithium bases or palladium catalysts to control coupling positions .
  • Protecting groups : Boc or benzyl groups prevent undesired side reactions at the 2-carboxylic acid position during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time, minimizing decomposition of sensitive intermediates .

How does the presence of the trifluoromethyl group impact the compound's physicochemical properties and reactivity?

Q. Basic

  • Electron-withdrawing effects : The -CF3_3 group increases electrophilicity at the pyrimidine core, facilitating nucleophilic substitutions .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in biological assays .

What in vitro assays are recommended to evaluate the compound's potential as a kinase inhibitor, based on structural analogs?

Q. Advanced

  • Kinase inhibition profiling : Use ADP-Glo™ assays for KDR (VEGFR2) or Aurora kinases, where pyrazolo[1,5-a]pyrimidines show IC50_{50} values < 100 nM .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) to correlate structure-activity relationships (SAR) .
  • Binding mode analysis : Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets, validated by mutagenesis studies .

What are the common pitfalls in scaling up the synthesis of this compound from milligram to gram scale, and how can they be mitigated?

Q. Advanced

  • Exothermic reactions : Use controlled addition of reagents (e.g., slow drip for benzyl chlorides) to prevent runaway reactions .
  • Purification challenges : Replace column chromatography with recrystallization (ethanol/water) or trituration to maintain yield .
  • Solvent recovery : Implement distillation systems for acetonitrile/DMF mixtures to reduce costs .

How do computational methods (e.g., DFT) assist in predicting the electronic effects of substituents on the pyrazolo[1,5-a]pyrimidine core?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the 4-methoxyphenyl group lowers LUMO energy, enhancing electrophilicity .
  • Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic regions, guiding rational derivatization .
  • MD simulations : Assess solvation effects and conformational stability in aqueous vs. lipid environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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